molecular formula C9H13N3S B2964875 2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile CAS No. 63499-87-6

2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile

Cat. No. B2964875
CAS RN: 63499-87-6
M. Wt: 195.28
InChI Key: QNWSCQLEWSLNIA-UHFFFAOYSA-N
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Description

2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AM-679 or A-796, and it belongs to the pyrrole class of compounds.

Mechanism Of Action

The mechanism of action of AM-679 is not fully understood, but it is believed to act as a DNA intercalator, which means that it binds to the DNA molecule and disrupts its normal structure and function. This leads to the inhibition of DNA replication and cell division, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
AM-679 has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It has also been found to induce apoptosis, which is a form of programmed cell death. In vivo studies have shown that it inhibits the growth of tumors and reduces the size of tumors in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using AM-679 in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using AM-679 is that it is toxic to cells at high concentrations, which can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for the study of AM-679. One direction is to investigate its potential as an anti-cancer agent in clinical trials. Another direction is to study its potential as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, more research is needed to explore the potential limitations and drawbacks of using AM-679 in lab experiments.
Conclusion
In conclusion, AM-679 is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its synthesis method is relatively simple, and it has been found to have a number of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are also many future directions for its study, which makes it an exciting and promising compound for scientific research.

Synthesis Methods

The synthesis method of AM-679 involves the reaction of 2-(methylsulfanyl)ethylamine with 4-methyl-1H-pyrrole-3-carbonitrile in the presence of a catalyst, such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yield after purification. The purity of the product can be confirmed by using analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

AM-679 has been studied for its potential applications in various fields, such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, AM-679 has been investigated for its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In materials science, AM-679 has been studied for its potential as a building block for the synthesis of novel materials. In organic synthesis, AM-679 has been used as a precursor for the synthesis of various compounds.

properties

IUPAC Name

2-amino-4-methyl-5-(2-methylsulfanylethyl)-1H-pyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-6-7(5-10)9(11)12-8(6)3-4-13-2/h12H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWSCQLEWSLNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C#N)N)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile

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